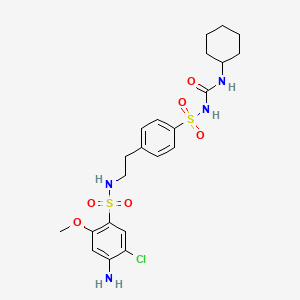
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is a chemical compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring system with an acetic acid group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method includes the use of 2-chloro-4,5-dihydro-1H-imidazole as a starting material, which reacts with naphthalene derivatives in the presence of a base such as triethylamine (TEA) in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo substitution reactions at the imidazole ring or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydroimidazole derivatives, and various substituted naphthalene and imidazole compounds.
Applications De Recherche Scientifique
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Naphthaleneacetic acid: A naphthalene derivative with an acetic acid group.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is unique due to the combination of the naphthalene ring, acetic acid group, and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole or naphthalene derivatives .
Propriétés
Numéro CAS |
89782-09-2 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)8-11-1-2-12-3-4-14(9-13(12)7-11)17-6-5-16-10-17/h1-2,5-7,9-10H,3-4,8H2,(H,18,19) |
Clé InChI |
KTVCGQQMSBKUEH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=C1C=CC(=C2)CC(=O)O)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


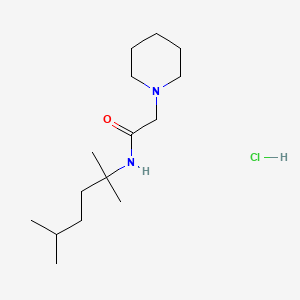
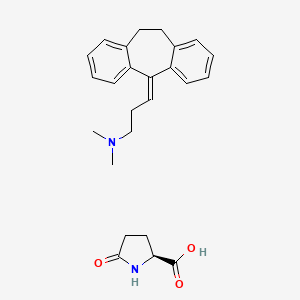
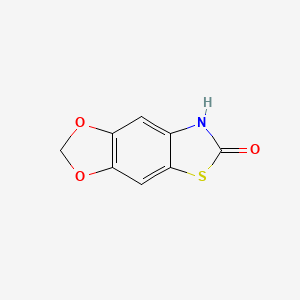


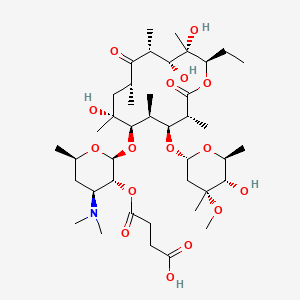
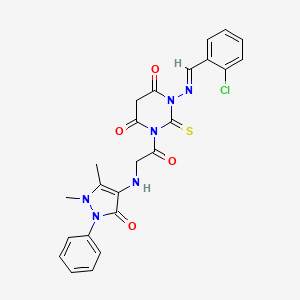

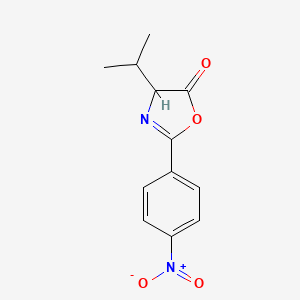
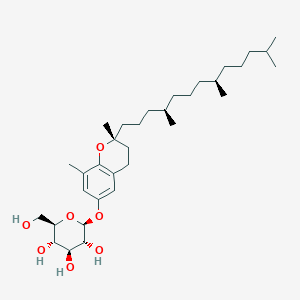

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)

